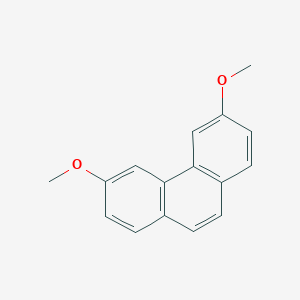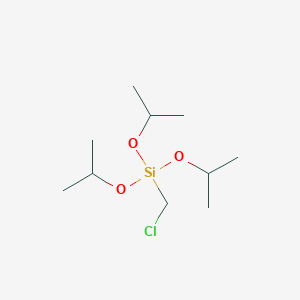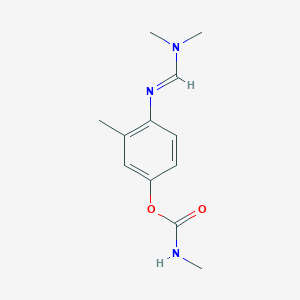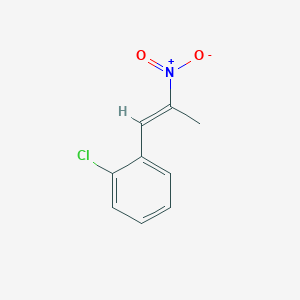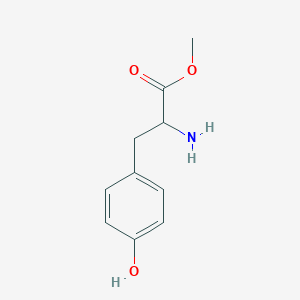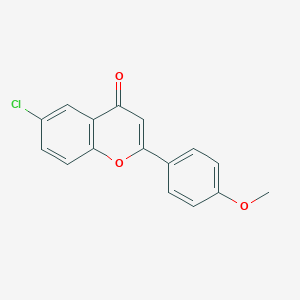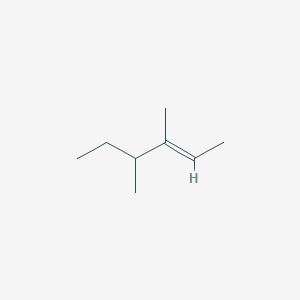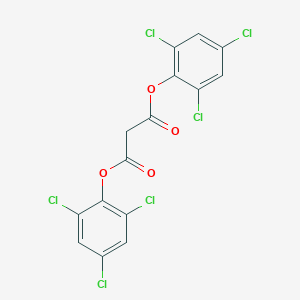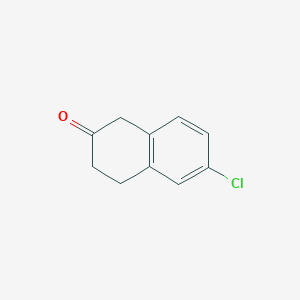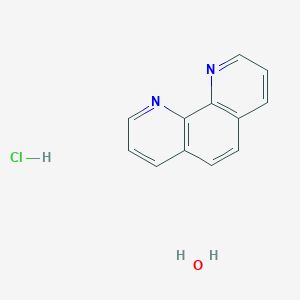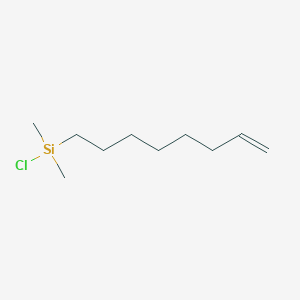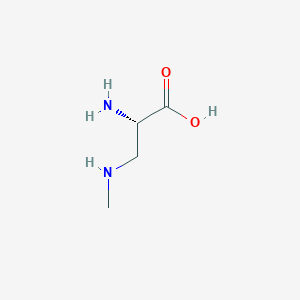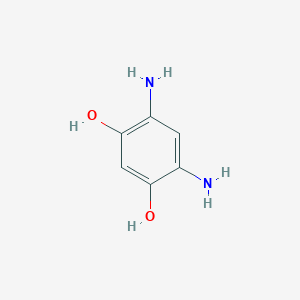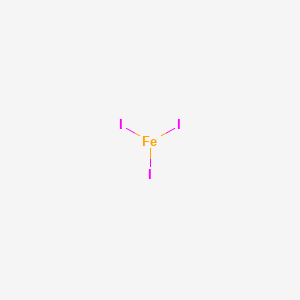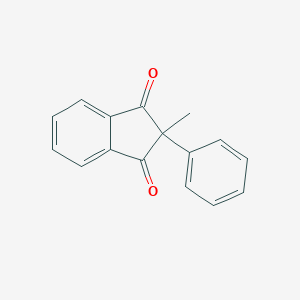
1,3-Indandione, 2-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-methyl-2-phenyl-, also known as phenindione, is a synthetic organic compound that belongs to the class of vitamin K antagonists. It is widely used as an anticoagulant in the treatment and prevention of thromboembolic disorders. Phenindione is a potent inhibitor of the vitamin K-dependent coagulation factors II, VII, IX, and X, which are essential for the formation of thrombin and blood clotting.
Mecanismo De Acción
Phenindione exerts its anticoagulant effect by inhibiting the vitamin K-dependent carboxylation of coagulation factors II, VII, IX, and X. This results in the production of dysfunctional coagulation factors that are unable to form blood clots. The onset of action of 1,3-Indandione, 2-methyl-2-phenyl- is slower compared to other anticoagulants, such as heparin, and it takes several days to achieve a therapeutic effect.
Efectos Bioquímicos Y Fisiológicos
Phenindione has been shown to have several biochemical and physiological effects. It can cause a decrease in the levels of vitamin K-dependent coagulation factors, which can lead to bleeding and bruising. Phenindione can also cause liver damage and jaundice, which is a yellowing of the skin and eyes. Additionally, 1,3-Indandione, 2-methyl-2-phenyl- can cause skin rashes and allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenindione is a widely used anticoagulant in laboratory experiments due to its potency and effectiveness. Its slow onset of action allows for a more stable and consistent anticoagulant effect, which is important in experiments that require precise control of blood clotting. However, 1,3-Indandione, 2-methyl-2-phenyl- has several limitations in laboratory experiments, including its potential to cause bleeding and bruising, as well as its potential to interfere with other laboratory assays.
Direcciones Futuras
There are several future directions for the study of 1,3-Indandione, 2-methyl-2-phenyl-. One area of research is the development of new formulations and delivery methods for 1,3-Indandione, 2-methyl-2-phenyl-, which could improve its efficacy and reduce its side effects. Another area of research is the study of 1,3-Indandione, 2-methyl-2-phenyl- in combination with other anticoagulants, which could lead to a synergistic effect and improved outcomes in the treatment of thromboembolic disorders. Finally, the study of 1,3-Indandione, 2-methyl-2-phenyl- in different patient populations, such as those with liver disease or renal impairment, could provide important insights into its safety and efficacy in these populations.
Métodos De Síntesis
Phenindione can be synthesized by the condensation of 2-acetylcyclohexanone with aniline in the presence of sulfuric acid and subsequent cyclization with phosphorus oxychloride. The yield of the synthesis process is around 60-70%.
Aplicaciones Científicas De Investigación
Phenindione has been extensively studied for its anticoagulant properties and its potential use in the treatment of thromboembolic disorders. Several studies have shown that 1,3-Indandione, 2-methyl-2-phenyl- is as effective as other vitamin K antagonists, such as warfarin, in the prevention of thromboembolic events. Phenindione has also been used in combination with other anticoagulants, such as heparin, to achieve a synergistic effect.
Propiedades
Número CAS |
2136-69-8 |
|---|---|
Nombre del producto |
1,3-Indandione, 2-methyl-2-phenyl- |
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-methyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C16H12O2/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(16)18/h2-10H,1H3 |
Clave InChI |
GFZAUOLOWQXZAL-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
SMILES canónico |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Otros números CAS |
2136-69-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



